molecular formula C14H23BN2 B12636329 2-Octyl-2,3-dihydro-1H-1,3,2-benzodiazaborole CAS No. 918897-56-0

2-Octyl-2,3-dihydro-1H-1,3,2-benzodiazaborole

Cat. No.: B12636329
CAS No.: 918897-56-0
M. Wt: 230.16 g/mol
InChI Key: TVZVPAAOBVNDFV-UHFFFAOYSA-N
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Description

2-Octyl-2,3-dihydro-1H-1,3,2-benzodiazaborole is a compound belonging to the class of benzodiazaboroles, which are characterized by a boron-nitrogen (B-N) bond within a heterocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octyl-2,3-dihydro-1H-1,3,2-benzodiazaborole typically involves the cyclo-condensation reaction of o-phenylenediamine with an appropriate boronic acid derivative. For instance, a common method includes reacting o-phenylenediamine with 10-bromoanthracene-9-boronic acid under specific conditions to yield the desired benzodiazaborole . The reaction is usually carried out in a solvent such as toluene or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the B-N bond.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Octyl-2,3-dihydro-1H-1,3,2-benzodiazaborole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include various substituted benzodiazaboroles, boron-containing heterocycles, and other functionalized derivatives that retain the core benzodiazaborole structure.

Mechanism of Action

The mechanism of action of 2-Octyl-2,3-dihydro-1H-1,3,2-benzodiazaborole involves its interaction with specific molecular targets through the boron-nitrogen bond. This interaction can modulate the electronic properties of the compound, leading to its effects in various applications. For instance, in biological systems, the compound can interact with biomolecules, altering their function and enabling its use as a diagnostic or therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Octyl-2,3-dihydro-1H-1,3,2-benzodiazaborole is unique due to its octyl substituent, which imparts distinct physical and chemical properties compared to other benzodiazaboroles. This uniqueness enhances its solubility, stability, and potential for functionalization, making it a valuable compound for various applications.

Properties

CAS No.

918897-56-0

Molecular Formula

C14H23BN2

Molecular Weight

230.16 g/mol

IUPAC Name

2-octyl-1,3-dihydro-1,3,2-benzodiazaborole

InChI

InChI=1S/C14H23BN2/c1-2-3-4-5-6-9-12-15-16-13-10-7-8-11-14(13)17-15/h7-8,10-11,16-17H,2-6,9,12H2,1H3

InChI Key

TVZVPAAOBVNDFV-UHFFFAOYSA-N

Canonical SMILES

B1(NC2=CC=CC=C2N1)CCCCCCCC

Origin of Product

United States

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